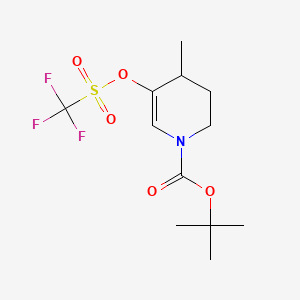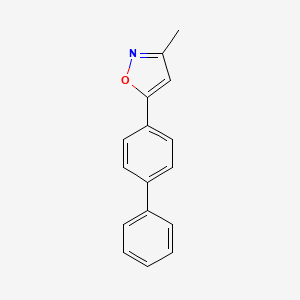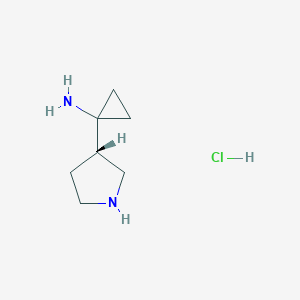![molecular formula C11H13NO3 B13665850 2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzo-oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl glyoxylate, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazine ring can be reduced under specific conditions to yield a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes.
Material Science: In polymer applications, the compound can act as a cross-linking agent, enhancing the mechanical properties of the material.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylbenzimidazole: Similar in structure but contains a benzimidazole core instead of an oxazine ring.
Thiazole Derivatives: These compounds also feature a heterocyclic core and are used in various applications, including medicinal chemistry.
Uniqueness
2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific oxazine ring structure, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-ethyl-6-(hydroxymethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO3/c1-2-9-11(14)12-8-5-7(6-13)3-4-10(8)15-9/h3-5,9,13H,2,6H2,1H3,(H,12,14) |
InChI Key |
WPVMOALKVPFNTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)
![2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13665793.png)

![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)

![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)

![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)



